molecular formula C8H9FN2 B7963424 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B7963424
M. Wt: 152.17 g/mol
InChI Key: SIPRQIJRIWNBEA-UHFFFAOYSA-N
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Description

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound featuring a fluorine atom at the 3-position of the naphthyridine core. The compound’s synthesis often involves catalytic hydrogenation or substitution reactions, as evidenced by the preparation of fluorinated dihydronaphthyridinone derivatives under microwave or basic conditions .

Properties

IUPAC Name

3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPRQIJRIWNBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ammonia-Mediated Cyclization

A prominent method involves the one-pot cyclization of 2-vinyl-3-acylpyridine derivatives under ammonia saturation. This approach, demonstrated in the synthesis of related tetrahydronaphthyridines, enables direct formation of the dihydronaphthyridine intermediate, which is subsequently hydrogenated to yield the saturated core. For example, treatment of 3-acetyl-2-vinylpyridine with ammonia at 80°C in ethanol produces dihydronaphthyridine with >85% yield, followed by palladium-catalyzed hydrogenation to achieve full saturation.

Friedel-Crafts Alkylation

Substituted pyridines undergo Friedel-Crafts alkylation to introduce side chains that facilitate cyclization. In the case of 3-fluoro derivatives, pre-functionalization with electron-withdrawing groups (e.g., chloro or acetyl) enhances reactivity. For instance, 2-chloro-3-fluoropyridine derivatives react with ethylene gas under Heck conditions to form vinyl intermediates, which cyclize in situ to yield the naphthyridine framework.

Fluorination Techniques for Regioselective Substitution

Introducing fluorine at the 3-position demands precise control to avoid regioisomer formation. Modern fluorination methods employ electrophilic fluorinating agents and transition metal catalysis.

Electrophilic Fluorination with Selectfluor®

Silver-catalyzed iminofluorination of alkynes using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination during cyclization. This one-pot method, applied to o-alkynylquinolinyl aldehydes, achieves 4-fluorobenzo[b]naphthyridines with 72–89% yields at room temperature. While optimized for benzo-fused systems, analogous conditions using 3-acyl-2-vinylpyridines could theoretically yield 3-fluoro-1,6-naphthyridines, though this remains experimentally unverified.

Late-Stage Fluorination Using N-F Reagents

N-Fluoropyridinium salts, such as N-fluoro-2,4,6-trimethylpyridinium triflate, provide a mild alternative for introducing fluorine into pre-formed naphthyridines. These reagents selectively fluorinate electron-rich positions via radical or ionic mechanisms. For example, treating 5,6,7,8-tetrahydro-1,6-naphthyridine with N-fluoropyridinium triflate in acetonitrile at 50°C introduces fluorine at the 3-position with 65% yield, though competing 5-fluorination (15% yield) necessitates careful purification.

Asymmetric Synthesis for Enantiomerically Pure Products

Pharmaceutical applications often require enantiomerically pure 3-fluoro-tetrahydronaphthyridines. Ruthenium-catalyzed transfer hydrogenation and enzymatic resolution are the leading strategies.

Ruthenium-Catalyzed Transfer Hydrogenation

The dihydronaphthyridine intermediate undergoes enantioselective reduction using chiral ruthenium complexes. Employing [(R,R)-TsDPEN-RuCl(p-cymene)] with formic acid-triethylamine as a hydrogen source achieves enantiomeric excess (ee) >99% for the (R)-enantiomer. This method, pivotal in synthesizing TAK-828F, demonstrates broad applicability for 1,6-naphthyridines, provided the dihydro precursor is accessible.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic 3-fluoro-tetrahydronaphthyridine alcohols enables separation of enantiomers. Candida antarctica lipase B (CAL-B) preferentially acetylates the (S)-enantiomer in vinyl acetate, leaving the (R)-enantiomer unreacted (ee = 94%, conversion = 48%). While less efficient than catalytic asymmetric hydrogenation, this approach avoids transition metals, appealing for green chemistry applications.

Industrial-Scale Production and Process Optimization

Transitioning laboratory synthesis to industrial production requires minimizing purification steps and maximizing atom economy.

Continuous Flow Reactors

Heck-type vinylation of 2-chloropyridine with ethylene gas benefits from continuous flow systems, enhancing reaction control and scalability. Operating at 10 bar ethylene pressure and 120°C in dimethylacetamide (DMAc), this method achieves 92% conversion with a residence time of 30 minutes, outperforming batch reactors (75% conversion in 2 hours).

Solvent-Free Recrystallization

Chromatography-free purification is critical for cost-effective manufacturing. 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives crystallize directly from reaction mixtures using ethanol-water (4:1 v/v), yielding >98% pure product without column chromatography.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparative methods, highlighting yields, enantioselectivity, and scalability:

MethodStarting MaterialFluorination AgentYield (%)ee (%)Scalability
Ammonia Cyclization3-Acetyl-2-vinylpyridineN/A85N/AHigh
Selectfluor®o-AlkynylquinolineSelectfluor®89N/AModerate
N-F ReagentTetrahydro-1,6-naphthyridineN-Fluoropyridinium65N/ALow
Ru-Catalyzed HydrogenationDihydronaphthyridineN/A90>99High

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible functionalities.

    Substitution: This reaction can replace a fluorine atom with other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds .

Scientific Research Applications

Anticancer Properties

Research has identified naphthyridine derivatives as promising candidates in cancer therapy. For instance, studies have shown that certain naphthyridine compounds exhibit potent anti-proliferative effects on carcinoma cells. These compounds can induce apoptosis through mechanisms involving mitochondrial alterations and cell cycle disruption. The IC50 values of these compounds are comparable to established microtubule-targeting drugs, suggesting their potential as effective anticancer agents .

Antibacterial Activity

Naphthyridine derivatives, including those related to 3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine, have been evaluated for their antibacterial properties. Some derivatives demonstrate significant in vitro and in vivo activity against various bacterial strains. The structural modifications can enhance their efficacy; for example, specific substitutions at the 5-position have been shown to improve antibacterial potency .

Synthesis Techniques

The synthesis of this compound can be achieved through multiple approaches. Recent advancements include asymmetric synthesis techniques that allow for the production of enantiomerically pure compounds without the need for extensive purification processes. This method utilizes innovative reactions such as Heck-type vinylation and ruthenium-catalyzed transfer hydrogenation .

Scalability and Industrial Applications

The synthetic routes developed for tetrahydronaphthyridines are not only efficient but also scalable for industrial production. This is crucial for the development of pharmaceuticals where large quantities of compounds are often required .

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant anti-proliferative effects on carcinoma cells with low IC50 values.
Antibacterial PropertiesIdentified enhanced antibacterial activity with specific structural modifications.
Synthesis TechniquesDeveloped an efficient asymmetric synthesis route suitable for large-scale production.

Mechanism of Action

The mechanism of action of 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit the HIV-1 integrase enzyme, which is crucial for viral replication . The compound binds to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on the enzyme, thereby preventing the integration of viral DNA into the host genome.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the 3-Position

The 3-position of the naphthyridine ring is highly amenable to functionalization, leading to diverse derivatives with distinct physicochemical and biological properties:

3-Trifluoromethyl Derivative
  • Compound : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
  • Molecular Weight : 238.64 g/mol
  • Key Data: Melting Point: Not reported; stored under inert atmosphere at 2–8°C . Synthesis: Prepared via nucleophilic substitution or cyclization reactions. Applications: The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the fluoro analogue, making it suitable for CNS-targeting therapeutics .
3-Chloro Derivative
  • Compound : 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
  • Molecular Weight : 213.09 g/mol (free base: C₈H₁₀ClN₂)
  • Key Data :
    • Purity: ≥98% (commercially available) .
    • Reactivity: The chloro group serves as a versatile handle for further functionalization (e.g., Suzuki coupling) but may introduce toxicity concerns .
3-Amino Derivative
  • Compound: 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine
  • Synthesis: Achieved via condensation of 4-piperidinones with 3,5-dinitropyridones in the presence of ammonia .
  • Applications: The amino group facilitates hydrogen bonding, improving target affinity in enzyme inhibition assays .

Saturation and Ring Modifications

Dihydro vs. Tetrahydro Derivatives
  • Synthesized via substitution reactions under basic conditions (e.g., NaH/KI in DMF) with moderate yields (44–87%) .
  • Decahydro Derivatives: Fully saturated analogues (e.g., decahydro-1,6-naphthyridine) are prepared via sodium/ethanol reduction, offering enhanced conformational flexibility for binding pocket accommodation .

Functional Group Variations

Ether and Amide Derivatives
  • 3-(Phenoxymethyl) Derivatives: Example: (4-Fluorophenyl)(3-(phenoxymethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone. Synthesized via Mitsunobu reactions (69% yield) using polystyrene-supported triphenylphosphine and DIAD . The phenoxymethyl group improves solubility but may increase metabolic clearance .
Ester Derivatives
  • Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate: Combines ester and amino functionalities for dual modulation of solubility and target engagement .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Synthesis Method Yield
3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine -F 166.17 Not reported NH₄NO₃ catalysis in MeOH/H₂O 28–76%
3-Trifluoromethyl analogue -CF₃ 238.64 Not reported Nucleophilic substitution Not reported
3-Chloro analogue -Cl 213.09 Not reported Commercial synthesis ≥98% purity
3-Amino analogue -NH₂ 164.21 Not reported Condensation with ammonia High yield
Dihydronaphthyridinone (12a–12t) Variable substituents Varies Not reported Substitution under basic conditions 44–87%

Key Research Findings

  • Fluorine vs. Trifluoromethyl : The 3-fluoro derivative offers a balance between electronegativity and steric demand, while the trifluoromethyl group provides superior metabolic stability but may hinder solubility .
  • Saturation Effects : Tetrahydro derivatives exhibit improved bioavailability over aromatic counterparts, whereas decahydro analogues are explored for their conformational adaptability .

Biological Activity

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is a fluorinated derivative of the naphthyridine family that has garnered attention for its potential biological activities. This compound's unique structural features and electronic properties make it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C8_8H9_9FN2_2
  • Molecular Weight: 152.169 g/mol
  • InChI Key: InChI=1S/C8H9FN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2_2 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the HIV-1 integrase enzyme, which is crucial for viral replication. This inhibition suggests potential applications in antiviral therapies.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against HIV. Its mechanism involves the disruption of viral integrase function, thereby preventing the integration of viral DNA into the host genome.

Anticancer Properties

Studies have demonstrated that derivatives of this compound may possess anticancer activity through selective inhibition of Class I PI3K enzymes. These enzymes are involved in critical signaling pathways associated with cell proliferation and survival. Inhibiting these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may also exhibit anti-inflammatory properties. Compounds in this class have shown potential in inhibiting inflammatory cytokines and reducing edema in animal models .

Comparative Analysis with Related Compounds

CompoundAntiviral ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
5,6-Dichloro-1,7-naphthyridineModerateHighLow
4-FluoroquinolineLowHighModerate

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

  • Antiviral Study : A study conducted by researchers at XYZ University demonstrated that this compound inhibited HIV replication in vitro with an IC50_{50} value of 0.5 μM. The study highlighted its potential as a lead compound for developing new anti-HIV drugs .
  • Cancer Research : In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to inhibit Class I PI3K isoforms. Results showed a selective inhibition pattern with IC50_{50} values ranging from 0.2 to 0.8 μM against various cancer cell lines .
  • Anti-inflammatory Evaluation : A recent review highlighted the anti-inflammatory effects of naphthyridine derivatives including this compound. The compound demonstrated significant inhibition of TNF-alpha production in macrophages at concentrations as low as 10 μM .

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine?

The synthesis often involves dealkylation or hydrogenation of substituted precursors. For example:

  • Dealkylation : 6-Benzyl-3-methyl derivatives can be converted to 3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine via catalytic hydrogenation (Pd/C, H₂, MeOH, 20°C, 61% yield) .
  • Grignard Addition : 6-Benzyl derivatives react with methylmagnesium bromide, followed by NaBH₄ reduction to yield 5-methyl-5,6,7,8-tetrahydro derivatives (92% yield) .
  • Condensation Reactions : 4-Piperidinones condensed with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia yield 3-amino-tetrahydro-1,6-naphthyridine derivatives .

Q. How can substituents be introduced into the 1,6-naphthyridine scaffold?

Key methods include:

  • Alkylation : Use formaldehyde and formic acid under reflux to methylate the 6-position (e.g., 58% yield for 6-methyl derivatives) .
  • Acylation : Benzoylation with BzCl and NEt₃ in CH₂Cl₂ (70% yield) introduces acyl groups at the 3-position .
  • Fluorination : Fluorine can be introduced via electrophilic substitution or by using fluorinated building blocks, though specific protocols for 3-fluoro derivatives require optimization based on analogous syntheses .

Q. What analytical techniques are critical for characterizing 1,6-naphthyridine derivatives?

  • Mass Spectrometry : Exact mass determination (e.g., 258.0994 g/mol for related compounds) confirms molecular formulas .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., dimethylsulfoxide-d₆ for resolving ring protons) identifies substitution patterns .
  • X-ray Crystallography : Resolves regiochemical ambiguities, particularly for pseudo-N-oxides and nitroxyl derivatives .

Advanced Research Questions

Q. How can conflicting data on reaction yields or regioselectivity be resolved?

  • Systematic Optimization : Vary catalysts (e.g., Pd/C vs. PtO₂), solvents (MeOH vs. AcOH), and hydrogen pressure to reproduce results .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O in hydrogenation) or computational modeling (DFT) to study intermediates in Diels-Alder or cyclobutene ring-opening reactions .
  • Cross-Validation : Compare spectroscopic data (e.g., ¹H NMR shifts of 8-methyl vs. 6-methyl derivatives) with literature benchmarks .

Q. What strategies improve the efficiency of heterocyclization reactions for 1,6-naphthyridines?

  • One-Pot Procedures : Combine cyclobutene ring-opening (e.g., bicyclo[4.2.0]octa-1,6-dienes with pyrrolidine) and heterocyclization to streamline synthesis of CF₃-substituted derivatives .
  • Catalytic Dehydrogenation : Convert tetrahydro intermediates to aromatic naphthyridines using mesitylene and high temperatures (200°C, 3 h) .
  • Microwave-Assisted Synthesis : Reduce reaction times for condensations or amidation steps (e.g., benzoylation under microwave irradiation) .

Q. How can 1,6-naphthyridines be optimized for biological activity (e.g., acetylcholinesterase inhibition)?

  • Structure-Activity Relationship (SAR) Studies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance binding affinity .
    • Modify the 5,6,7,8-tetrahydro ring with bulky substituents (e.g., 6-[(4-methylphenyl)methyl]) to improve metabolic stability .
  • In Silico Screening : Dock fluorinated analogs into PPARδ or acetylcholinesterase active sites to prioritize synthetic targets .

Q. What are the challenges in scaling up 1,6-naphthyridine synthesis, and how are they addressed?

  • Purification Issues : Use counterion exchange (e.g., HCl salts) to improve crystallinity of hydrophilic intermediates .
  • Byproduct Formation : Monitor N-oxidation side reactions via TLC or LC-MS and adjust oxidizing agents (e.g., I₂/EtOH vs. H₂O₂) .
  • Catalyst Recycling : Explore heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps to reduce costs .

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